InChI=1S/C14H15NO/c1-16-13-9-7-12 (8-10-13)14 (15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m1/s1 .
This compound falls under the category of aralkylamines, which are compounds that contain both aromatic and aliphatic amine functionalities. Its structural uniqueness arises from the presence of both methoxy and phenyl groups, making it a subject of interest in various chemical and biological applications.
The synthesis of [4-(4-Methoxyphenyl)phenyl]methanamine can be accomplished through several methods, with the most common being:
The molecular structure of [4-(4-Methoxyphenyl)phenyl]methanamine can be represented by its structural formula:
[4-(4-Methoxyphenyl)phenyl]methanamine is versatile in its reactivity, participating in various chemical reactions:
The mechanism of action for [4-(4-Methoxyphenyl)phenyl]methanamine primarily involves its interaction with biological targets:
[4-(4-Methoxyphenyl)phenyl]methanamine has several scientific applications:
The systematic IUPAC name for this compound is [4-(4-Methoxyphenyl)phenyl]methanamine. This nomenclature precisely defines its structure: a benzylamine group (–CH₂NH₂) attached to the 4-position of a biphenyl system where one phenyl ring bears a 4-methoxy substituent. The compound features a para-substituted biphenyl core, distinguishing it from isomeric structures with ortho or meta linkages or alternative substituent placements.
Structural representations include:
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN [4] IWMYHDWDAGSRFY-UHFFFAOYSA-N [4] COC1=CC=C(C=C1)C2=CC=C(C=C2)CN [4] The primary amine group enables hydrogen bonding and salt formation (e.g., hydrochloride, CID 54595501 [1]), while the methoxy group contributes electron-donating character and influences molecular polarity.
This compound is documented under multiple aliases and database identifiers:
Table 1: Nomenclature and Registry Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 769073-20-3 [4] |
| PubChem CID | 54595501 (hydrochloride salt) [1], 350041 (free base variant) [3] |
| Other Synonyms | 4-(4-Methoxybenzyl)aniline; [4-(4-Methoxyphenyl)phenyl]methylamine |
Note: Stereoisomeric forms like (R)-(4-Methoxyphenyl)(phenyl)methanamine (CAS 777051-67-9) [5] [6] [9] represent distinct chiral compounds and are not synonymous with the target compound, which lacks stereocenters.
Elemental Composition:
This formula confirms the presence of 14 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom, consistent with the biphenyl-methanamine scaffold bearing a terminal methoxy group. The molecular weight (213.27 g/mol) is validated across multiple sources [4] [8].
CAS No.: 5875-50-3
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 2435-59-8